2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)propanamide
Description
Historical Development of Pyridazine-Based Heterocycles
Pyridazine chemistry originated in 1886 with Emil Fischer’s seminal work on the Fischer indole synthesis, where phenylhydrazine and levulinic acid condensation yielded the first pyridazine derivative. The parent pyridazine (C~4~H~4~N~2~) was later isolated in 1905 through benzocinnoline oxidation and subsequent decarboxylation of pyridazinetetracarboxylic acid. Early applications focused on agrochemicals, with pyridafol and credazine emerging as herbicidal agents in the 1960s due to their ability to disrupt plant auxin pathways. Medicinal applications accelerated in the 1970s–1980s with cadralazine (antihypertensive) and cefozopran (cephalosporin antibiotic), showcasing pyridazine’s versatility as a hydrogen-bond acceptor and metal-coordinating scaffold.
Table 1: Milestones in Pyridazine Drug Development
Evolution of Thiazolo[3,2-b]triazole Chemistry
Thiazolo-triazole hybrids emerged in the 1990s as dual pharmacophores combining the metabolic stability of thiazoles with the hydrogen-bonding capacity of triazoles. Early syntheses relied on condensation of 3-aryl-5-mercapto-1,2,4-triazoles with α-halogenocarbonyl compounds under acidic conditions (e.g., H~2~SO~4~ catalysis). Route A (single-step cyclization) and Route B (sequential thioether formation/cyclization) became standard for generating derivatives like 7-(4-chlorophenyl)thiazolo[3,2-b]triazole, which showed COX-2 inhibition (IC~50~ = 0.8 μM). Recent innovations include microwave-assisted cyclization, reducing reaction times from 12 hours to <30 minutes while improving yields by 15–20%.
Table 2: Key Thiazolo-Triazole Synthesis Methods
Significance of Heterocyclic Hybrids in Medicinal Chemistry
Fused systems like the pyridazine-thiazolo-triazole hybrid exploit synergistic effects:
- Solubility Enhancement : Pyridazine’s dipole moment (μ = 3.94 D) increases aqueous solubility vs. benzene (μ = 0 D), critical for oral bioavailability.
- Target Multiplexing : Thiazolo-triazole moieties engage kinase ATP pockets (e.g., JAK3 K~d~ = 12 nM), while pyridazine coordinates metalloenzymes (e.g., carbonic anhydrase IX).
- Bioisosteric Replacement : Pyridazine serves as a polar benzene surrogate, reducing logP by 1.2 units in analogues of EGFR inhibitors.
A 2024 study demonstrated that 5’-sulfonylpyridazines synthesized via radical [4 + 2] cyclization exhibit 3–5× higher blood-brain barrier permeability than pyridine-based controls, underscoring their CNS drug potential.
Current Research Trends in Fused Nitrogen-Containing Heterocycles
Modern strategies prioritize atom-economical and regioselective methods:
- Radical Cyclization : Vinylogous enaminonitriles undergo 6-endo-trig cyclization with sulfonyl hydrazides to yield pyridazines in 78–94% yields, bypassing traditional hydrazine-based routes. DFT calculations confirm a 12.3 kcal/mol preference for the radical pathway over ionic mechanisms.
- Tertiary Amino Effect : Annelated pyridazines (e.g., pyrido[2,3-d]pyridazines) are synthesized via intramolecular cyclization of 4-pyridazinecarbaldehydes, achieving 65–88% yields under mild conditions.
- Green Chemistry : Water-mediated cyclizations reduce solvent waste by 90% in thiazolo-triazole synthesis, maintaining 82–89% yields.
Table 3: Emerging Synthesis Techniques for Fused Heterocycles
Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-9(20-13(22)5-10-3-2-4-12(10)19-20)14(23)16-6-11-7-24-15-17-8-18-21(11)15/h5,7-9H,2-4,6H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGNQSHHMPOAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CSC2=NC=NN12)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Overview
The compound features a cyclopenta[c]pyridazine moiety linked to a thiazolo[3,2-b][1,2,4]triazole group through an amide bond. This unique combination suggests diverse interactions with biological targets.
Anticancer Potential
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- Heterocyclic Compounds : A review highlighted that various heterocycles have shown promising results against cancer cell lines. Compounds derived from triazoles and thiazoles often exhibit IC50 values in the low micromolar range against multiple cancer types .
Antiviral Properties
The thiazole and triazole components are known for their antiviral activities. Research has demonstrated that modifications to these structures can enhance their efficacy against viral targets. For example:
- Triazolo-Thiadiazoles : These derivatives have been reported to inhibit reverse transcriptase effectively .
Synthesis Methods
The synthesis of the compound can be approached through several methods:
- Condensation Reactions : The initial step often involves condensation of the cyclopenta[c]pyridazine derivative with thiazolo[3,2-b][1,2,4]triazole under controlled conditions.
- Functional Group Modifications : Subsequent reactions may involve modifying the amide or carbonyl functionalities to enhance biological activity and solubility.
Study 1: Anticancer Activity Assessment
A study evaluated several derivatives of triazoles and thiazoles for their anticancer properties against the NCI 60 human cancer cell lines panel. The most active compounds showed GI50 values ranging from 0.20–2.58 μM . This suggests that similar derivatives of the target compound may possess comparable or enhanced activity.
Study 2: Antiviral Efficacy
In another study focusing on antiviral agents derived from heterocycles, compounds similar to the target structure were tested for their ability to inhibit viral replication in vitro. The findings indicated that structural modifications significantly impacted binding affinity and biological activity .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-3-oxo-naphthyridine | Naphthyridine moiety | Antimicrobial |
| 3-Oxoalkenyl phenylacetamides | Similar carbonyl functionality | Anticancer |
| Pyridazinone derivatives | Related heterocyclic structure | Antiviral |
Scientific Research Applications
Medicinal Chemistry Applications
The primary focus of research on this compound has been its pharmacological potential , particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structural features have demonstrated significant anticancer activity. For instance:
- Heterocyclic compounds have been shown to inhibit cancer cell growth effectively. A study reported compounds with GI50 values (the concentration required to inhibit 50% of cell growth) ranging from 0.20 to 48.0 μM against various cancer cell lines .
Antiviral Properties
The thiazole derivatives have been investigated for their antiviral activities. Research has highlighted their effectiveness against several viruses by modifying substituents on the core structure to enhance inhibitory effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is significant. Studies suggest that it may interact with specific proteins or enzymes involved in disease pathways:
- Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are recommended for elucidating these interactions .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds that share structural similarities with 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)propanamide :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
- Core Structure: A tetrahydroimidazo[1,2-a]pyridine ring fused with a pyridine system, compared to the cyclopenta[c]pyridazinone core in the target compound. Both feature bicyclic nitrogen-containing scaffolds but differ in ring size and substitution patterns .
- Substituents : The 4-nitrophenyl and benzyl groups in 2d contrast with the thiazolo-triazole and propanamide groups in the target compound. These substituents influence solubility and electronic properties.
(b) Zygocaperoside and Isorhamnetin-3-O-glycoside
- Core Structure: These flavonoids lack fused bicyclic systems but share glycosidic and phenolic substituents. Their isolation from Z. fabago roots highlights natural product diversity compared to synthetic heterocycles like the target compound .
- Characterization : Both were characterized using UV, $^1$H-NMR, and $^13$C-NMR, methodologies applicable to the target compound’s analysis .
Physicochemical and Spectroscopic Comparisons
Q & A
Basic: What are the recommended synthetic strategies for this compound, and how can intermediates be validated?
The synthesis of this heterocyclic compound likely involves multi-step reactions, such as cyclocondensation, amidation, or coupling strategies. For example, analogous fused-ring systems (e.g., thiadiazole-triazine hybrids) are synthesized via one-pot reactions using intermediates like trichloroethyl carboxamides, followed by cyclization under controlled conditions . Key validation steps include:
- Intermediate characterization : Use -NMR and -NMR to confirm hydrogen/carbon environments (e.g., distinguishing cyclopenta[c]pyridazinone protons from thiazolo-triazole methylene groups) .
- Purity assessment : Employ HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks and isotopic patterns, ensuring >95% purity before proceeding to downstream reactions .
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
- Spectroscopy :
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm) in the cyclopenta[c]pyridazinone moiety and amide N–H bending (~1550 cm) .
- NMR : -NMR can resolve diastereotopic protons in the tetrahydrocyclopenta ring, while -NMR detects deshielded carbons adjacent to electron-withdrawing groups (e.g., the 3-oxo group) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and non-covalent interactions (e.g., hydrogen bonds between the propanamide and thiazolo-triazole groups) .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Advanced computational tools like COMSOL Multiphysics or quantum chemical software (e.g., Gaussian) enable:
- Reaction path searches : Predict feasible pathways for cyclization or amidation using density functional theory (DFT) to calculate activation energies and transition states .
- Solvent effects : Simulate solvent polarity impacts on reaction yields via COSMO-RS (Conductor-like Screening Model for Real Solvents) .
- Machine learning (ML) : Train ML models on existing reaction datasets to predict optimal catalysts (e.g., Pd/Cu for cross-couplings) or temperature regimes, reducing trial-and-error experimentation .
Advanced: What experimental design (DoE) approaches mitigate variability in multi-step syntheses?
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters. For example, a 2 factorial design can isolate the effect of pH on cyclization efficiency .
- Response surface methodology (RSM) : Optimize reaction conditions (e.g., maximizing yield while minimizing byproducts like dimerized thiazolo-triazole derivatives) .
- Contingency planning : Use failure mode and effects analysis (FMEA) to preemptively address risks (e.g., hydrolysis of the propanamide group under acidic conditions) .
Advanced: How can contradictory spectral or reactivity data be resolved?
- Cross-validation : Combine multiple techniques (e.g., LC-MS for byproduct identification, --HMBC NMR for nitrogen connectivity) to resolve ambiguities in regiochemistry .
- In situ monitoring : Use ReactIR or Raman spectroscopy to track reaction progress and detect transient intermediates that may explain discrepancies .
- Theoretical alignment : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using the GIAO method) to validate assignments .
Advanced: What strategies address solubility challenges in biological assays?
- Co-solvent systems : Test DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability while achieving μM solubility .
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers or sulfonate salts) at the propanamide’s terminal methyl group without disrupting target binding .
- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance aqueous dispersion for in vitro testing .
Advanced: How are heterocyclic electronic effects analyzed to predict reactivity?
- Electrostatic potential (ESP) maps : Visualize electron-deficient regions (e.g., the pyridazinone ring) prone to nucleophilic attack .
- Hammett substituent constants : Quantify electronic effects of substituents on the thiazolo-triazole ring to predict reaction rates (e.g., σ values for meta-substituents) .
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess susceptibility to redox reactions or photodegradation .
Advanced: What methodologies elucidate the compound’s mechanism of action in target binding?
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases or GPCRs) using AutoDock Vina, focusing on hydrogen bonds with the propanamide carbonyl .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpically driven (specific interactions) vs. entropically driven (hydrophobic effects) binding .
- Mutagenesis studies : Validate computational predictions by testing binding affinity against site-directed mutants of the target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
